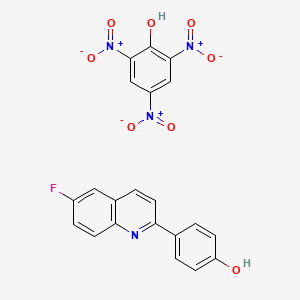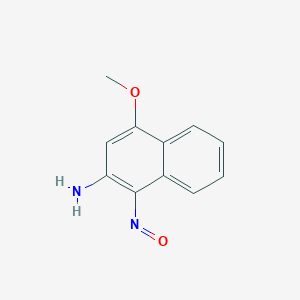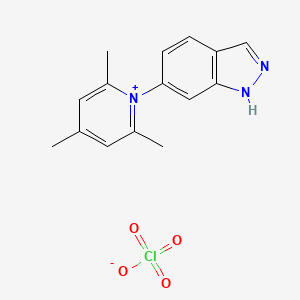
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline is a complex organic compound that belongs to the class of benzoxasilines These compounds are characterized by the presence of a silicon atom within a heterocyclic structure, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline typically involves the reaction of diphenylsilane with an appropriate diethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the benzoxasiline ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzoxasiline derivatives.
科学的研究の応用
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom within the compound can form stable bonds with various biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline
- 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxazole
Uniqueness
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline is unique due to the presence of the silicon atom, which imparts distinct chemical reactivity and stability compared to its carbon or oxygen analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
91073-89-1 |
|---|---|
分子式 |
C24H26OSi |
分子量 |
358.5 g/mol |
IUPAC名 |
3,3-diethyl-1,1-diphenyl-4H-2,1-benzoxasiline |
InChI |
InChI=1S/C24H26OSi/c1-3-24(4-2)19-20-13-11-12-18-23(20)26(25-24,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18H,3-4,19H2,1-2H3 |
InChIキー |
IGNGVQVCABEXQS-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=CC=CC=C2[Si](O1)(C3=CC=CC=C3)C4=CC=CC=C4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


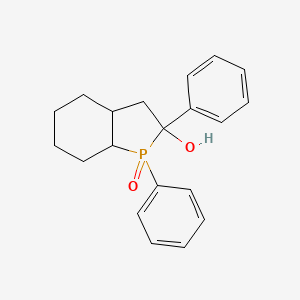

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)

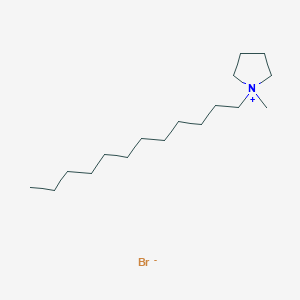


![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
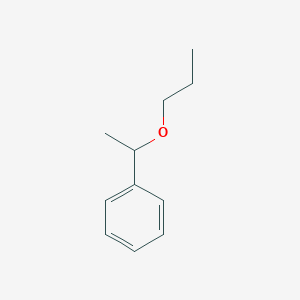
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
